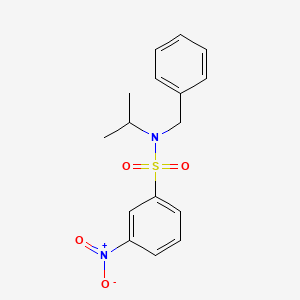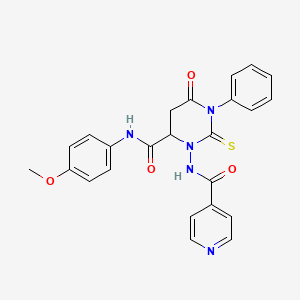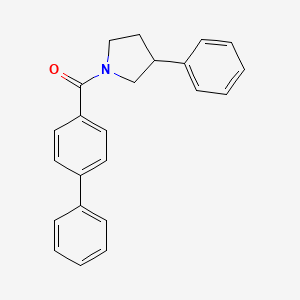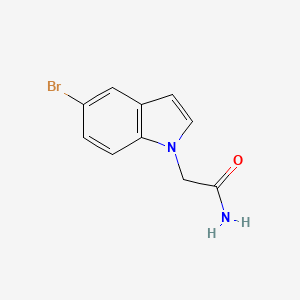![molecular formula C15H17N3OS B4104481 N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4104481.png)
N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide
Overview
Description
N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is a chemical compound that belongs to the class of thioamides. It is commonly referred to as MPTP or Mitoxantrone. MPTP is a synthetic compound that has been used in scientific research for various applications.
Mechanism of Action
MPTP works by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
MPTP has been found to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit cell proliferation. MPTP has also been found to induce apoptosis, a form of programmed cell death. Additionally, MPTP has been shown to have immunosuppressive effects by inhibiting the activity of T cells and B cells.
Advantages and Limitations for Lab Experiments
MPTP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. MPTP is also relatively stable and has a long shelf life. However, MPTP has some limitations for lab experiments. It is highly toxic and must be handled with care. Additionally, it has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of MPTP. One area of research is the development of new derivatives of MPTP with improved anti-cancer properties. Another area of research is the study of the immunosuppressive properties of MPTP and its potential use in the treatment of autoimmune diseases. Additionally, the mechanism of action of MPTP is not fully understood and further research is needed to elucidate its effects on DNA replication and transcription.
Scientific Research Applications
MPTP has been used in scientific research for various applications. It has been studied for its anti-cancer properties and has been found to be effective against a variety of cancer cell lines. MPTP has also been studied for its immunosuppressive properties and has been used in the treatment of autoimmune diseases such as multiple sclerosis.
properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-4-6-13(7-5-10)18-14(19)12(3)20-15-16-9-8-11(2)17-15/h4-9,12H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDJVRWVRIOWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B4104409.png)
![N-{[(4-chloro-2-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4104413.png)


![2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4104431.png)
![2-bromo-N-{5-[(4-{[(2-fluorophenyl)amino]carbonyl}benzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4104434.png)
![N-cyclopentyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4104437.png)
![N-{[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4104457.png)

![1-ethyl-4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B4104469.png)
![N-(4-nitrophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4104473.png)

![N~1~-(2-methoxy-4-nitrophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4104487.png)